

comparing the efficacy of different synthetic routes to 3-Amino-5-ethoxyisoxazole

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Compound of Interest

Compound Name: 3-Amino-5-ethoxyisoxazole

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A Comparative Guide to the Synthetic Routes of 3-Amino-5-ethoxyisoxazole

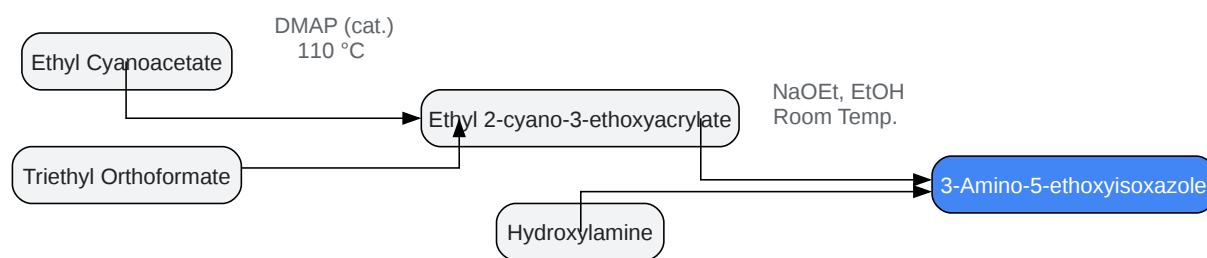
For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 3-amino-5-alkoxyisoxazoles serve as crucial building blocks for the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two plausible synthetic routes to **3-Amino-5-ethoxyisoxazole**, a key intermediate for further chemical exploration. The presented routes are based on established methodologies for analogous 3-amino-5-alkylisoxazoles, offering a predictive assessment of their efficacy.

Synthetic Route 1: From Ethyl Cyanoacetate and Triethyl Orthoformate

This route is adapted from a known procedure for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid and represents a streamlined approach from readily available starting materials.^[1] The key intermediate is an ethoxy enol ether, which undergoes cyclization with hydroxylamine.

Experimental Workflow



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Caption: Route 1: Synthesis via an enol ether intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

To a round-bottom flask is added triethyl orthoformate and ethyl cyanoacetate in a 1:1 molar ratio. A catalytic amount of 4-dimethylaminopyridine (DMAP) is then added. The reaction mixture is heated to 110 °C, and the ethanol formed during the reaction is continuously removed. Upon completion, the mixture is cooled, and the resulting product is purified.

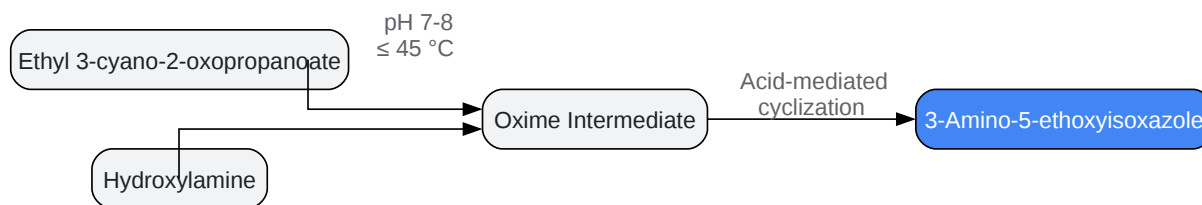
Step 2: Synthesis of **3-Amino-5-ethoxyisoxazole**

The intermediate, ethyl 2-cyano-3-ethoxyacrylate, is dissolved in ethanol. This solution is then added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The reaction is stirred for 24 hours at room temperature. After the reaction is complete, the excess ethanol is removed by evaporation, and the product is isolated and purified.^[1]

Synthetic Route 2: From β -Oxo-nitrile Analogue

This approach is a modification of a general and reliable method for synthesizing 3-amino-5-alkylisoxazoles.^[2] The regioselectivity of the cyclization is controlled by pH and temperature, favoring the formation of the 3-amino isomer under specific conditions.

Experimental Workflow



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References

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- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
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